molecular formula C16H27Cl2FN2O B1391295 N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride CAS No. 1185296-35-8

N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride

Cat. No. B1391295
M. Wt: 353.3 g/mol
InChI Key: NYKHJNMDXIOHKV-UHFFFAOYSA-N
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Description

“N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride” is a chemical compound with the CAS Number: 1185296-35-8. It has a molecular weight of 353.31 . The IUPAC name for this compound is N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine dihydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and stability under various conditions. Unfortunately, the search results do not provide specific physical and chemical properties for this compound .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

  • The adsorption and corrosion inhibition properties of certain piperidine derivatives, including those structurally related to N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride, have been explored through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into their potential applications in corrosion inhibition of metals like iron (Kaya et al., 2016).

Synthesis and Inotropic Evaluation

  • A series of piperidine-4-carboxamides, including structurally similar compounds, were synthesized and evaluated for positive inotropic activity. This suggests potential applications in the development of drugs targeting heart functions (Liu et al., 2009).

Synthesis and Biological Evaluation for Alzheimer's Disease

  • N-Benzylated (pyrrolidin-2-one) and (imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity. These compounds, including analogs of the specified chemical, have shown promise in the management of Alzheimer's disease, highlighting a potential therapeutic application (Gupta et al., 2020).

Antipsychotic Agent Evaluation

  • Certain piperidine derivatives have been studied for their potential as antipsychotic agents. These compounds have shown affinity for dopamine and serotonin receptors, indicating their potential use in the treatment of psychiatric disorders (Raviña et al., 2000).

Impact on Pharmacokinetics of Novel Inhibitors

  • The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including piperidine derivatives, have been impacted by enzymatic hydrolysis. Understanding these mechanisms can aid in the development of more effective cancer treatments (Teffera et al., 2013).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . For detailed safety information and handling procedures, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O.2ClH/c1-20-11-8-18-12-14-6-9-19(10-7-14)13-15-4-2-3-5-16(15)17;;/h2-5,14,18H,6-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKHJNMDXIOHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CCN(CC1)CC2=CC=CC=C2F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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